4-6 Dichloroindole picrate

Übersicht

Beschreibung

4-6 Dichloroindole picrate is an organic compound . It’s used mostly for scientific research purposes.

Synthesis Analysis

The synthesis of picrate compounds, including 4-6 Dichloroindole picrate, is often based on electrostatic interactions of components in polar solvents . The synthesis process typically involves picric acid and cationic surfactants . Another synthesis method involves the reaction of picric acid with 4-amino-1,2,4-triazole .Molecular Structure Analysis

The main crystal structure feature of picrate compounds is a layered structure with stacked aromatic rings of one picrate molecule on the top of the other one via strong π…π interactions . The structures are connected to the alkylammonium molecules with their nitro groups by C–H…O hydrogen bonds .Chemical Reactions Analysis

Picric acid, a component of 4-6 Dichloroindole picrate, reacts with many aromatic hydrocarbons, alkalines, aliphatic or aromatic amines . These reactions form stable ionic salts or charge transfer complexes .Physical And Chemical Properties Analysis

4-6 Dichloroindole picrate is characterized by its physico-chemical properties . The thermodynamic parameters of solid–liquid thermal transitions depend linearly on the number of dodecyl chains .Wissenschaftliche Forschungsanwendungen

Plant Growth Regulation

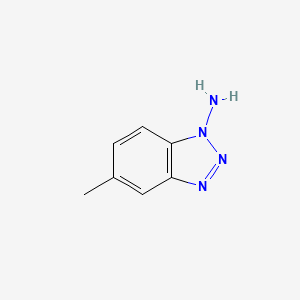

4,6-Dichloroindole picrate is structurally similar to dichlorinated indole-3-acetic acids, which have been synthesized and characterized for bioassays to establish structure-activity relationships of auxins and their analogues . Auxins are a type of plant hormone that play a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle .

Anticonvulsant Activity

Research has shown that 4,6-Dichloroindole picrate and its derivatives have potential as therapeutic anticonvulsant ligands . These compounds have shown effective biological activity and a good glycine binding site on the N-methyl-d-aspartate receptor, which may make them potential leads for drugs with anticonvulsant activity .

Neurological Research

4,6-Dichloroindole picrate can be used in the synthesis of radioligands for imaging the glycine site of the NMDA ion channel . This can be particularly useful in neurological research, as NMDA receptors are involved in neuronal development, synaptic plasticity, learning, and memory in the mammalian central nervous system .

Safety and Hazards

4-6 Dichloroindole picrate, like other picrate compounds, can pose safety hazards. Picric acid, a component of the compound, is highly sensitive to heat, shock, and friction when dry . It’s also a toxic substance . Therefore, it’s important to handle 4-6 Dichloroindole picrate with care, ensuring it’s kept wet and avoiding long-term contact with metal surfaces .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 4-6 Dichloroindole picrate is the glycine site of the NMDA ion channel . The NMDA ion channel plays a crucial role in synaptic plasticity and memory function.

Mode of Action

It is known to act as an antagonist at the glycine site of the nmda ion channel . This means it binds to this site and inhibits its function, potentially altering neural signaling.

Eigenschaften

IUPAC Name |

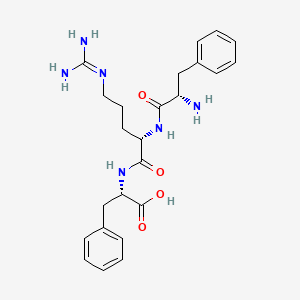

4,6-dichloro-1H-indole;2,4,6-trinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N.C6H3N3O7/c9-5-3-7(10)6-1-2-11-8(6)4-5;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-4,11H;1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJOCZWKGSXHNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)Cl)Cl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646424 | |

| Record name | 2,4,6-Trinitrophenol--4,6-dichloro-1H-indole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-6 Dichloroindole picrate | |

CAS RN |

106782-58-5 | |

| Record name | 2,4,6-Trinitrophenol--4,6-dichloro-1H-indole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Boc-N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine](/img/structure/B1629527.png)

![2-Phenylbenzo[J]fluoranthene](/img/structure/B1629528.png)

![3,4-dihydro-2H-[1,4]dioxepino[2,3-b]pyridine](/img/structure/B1629530.png)

![[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium methyl sulphate](/img/no-structure.png)